REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].C(O[CH2:14][C:15]([C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1)=O)CCC.P(Cl)(OCC)([O:29][CH2:30][CH3:31])=O>O1CCCC1>[C:15]([C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][C:18]=1[O:29][CH2:30][CH3:31])#[CH:14] |f:0.1|
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
2.65 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
2-butoxyacetonaphthone
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC(=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
9.19 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
at −78° C., and the mixture was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The compounds obtained
|
Type
|
EXTRACTION
|
Details
|
were extracted with added ethyl ether
|
Type
|
WASH
|
Details
|
The ethyl ether layer was washed twice with 300 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was subjected to column purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=CC2=CC=CC=C12)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |